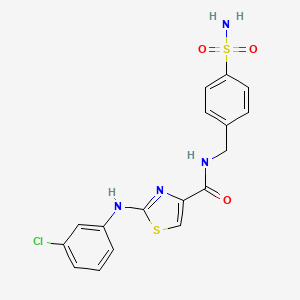
2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide” is a chemical substance with the molecular formula C17H15ClN4O3S2 . It is listed in several chemical databases and is available for purchase from chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic aromatic ring that contains both sulfur and nitrogen atoms . The molecule also contains a sulfamoyl group (-SO2NH2), a benzyl group (C6H5CH2-), and a chlorophenyl group (C6H4Cl-). The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .科学的研究の応用
Anticancer Applications
The compound has shown promising applications in cancer research. A study by Yılmaz et al. (2015) demonstrated that a derivative of this compound exhibited significant proapoptotic activity against melanoma cell lines, indicating potential as an anticancer agent. It specifically inhibited human carbonic anhydrase isoforms, which are relevant in cancer therapy (Ö. Yılmaz et al., 2015).
Inhibitors in Tumor-Associated Isozyme Research
Ilies et al. (2003) synthesized halogenated sulfonamides, including derivatives of the compound , as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This research is significant for its potential applications in designing potent, selective inhibitors for antitumor agents (M. Ilies et al., 2003).
Applications in Antimicrobial Research
Research conducted by Sah et al. (2014) on derivatives of this compound showed moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential use in developing new antimicrobial agents (P. Sah et al., 2014).
Antiviral Research
A study by Chen et al. (2010) synthesized derivatives of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide that exhibited anti-tobacco mosaic virus activity. This indicates potential applications in antiviral research (Zhuo Chen et al., 2010).
Research in Polymer Science
A study by Mehdipour‐Ataei and Hatami (2007) involved a diamine monomer related to this compound in the synthesis of thermally stable polymers. This research contributes to the development of new materials with potential industrial applications (S. Mehdipour‐Ataei & M. Hatami, 2007).
Drug Delivery Systems
Research by Asela et al. (2017) explored the use of a complex involving a derivative of this compound in forming a stable system for drug transport, specifically using gold nanoparticles. This study demonstrates potential applications in improving drug delivery methods (I. Asela et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices. More specific information on the safety and hazards of this compound could potentially be found in its Material Safety Data Sheet (MSDS), which would be provided by the manufacturer .
特性
IUPAC Name |
2-(3-chloroanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c18-12-2-1-3-13(8-12)21-17-22-15(10-26-17)16(23)20-9-11-4-6-14(7-5-11)27(19,24)25/h1-8,10H,9H2,(H,20,23)(H,21,22)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZPVDAFDFMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)
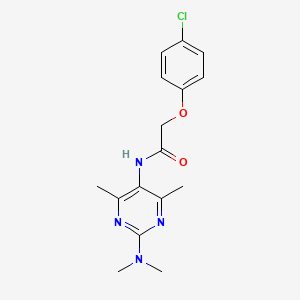
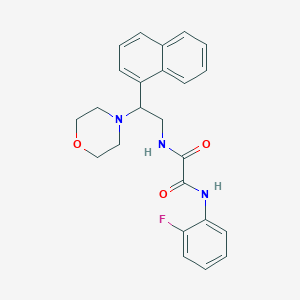


![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)
![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)
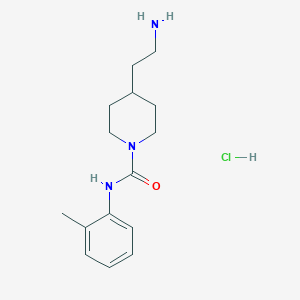
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)
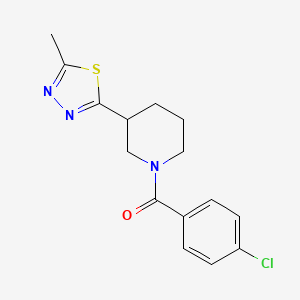
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)